molecular formula C15H20BrNO2 B5800520 5-bromo-N-cyclohexyl-2-ethoxybenzamide

5-bromo-N-cyclohexyl-2-ethoxybenzamide

Cat. No. B5800520
M. Wt: 326.23 g/mol
InChI Key: HGGNXJVDFXAQMV-UHFFFAOYSA-N
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Description

5-bromo-N-cyclohexyl-2-ethoxybenzamide, also known as BCEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCEB is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

5-bromo-N-cyclohexyl-2-ethoxybenzamide has been studied extensively for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have potent analgesic effects in animal models, making it a potential candidate for the development of new pain medications. Additionally, this compound has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclohexyl-2-ethoxybenzamide is not fully understood, but it is believed to act on the GABAergic system in the brain. This compound has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This results in a decrease in the excitability of neurons, which can lead to the analgesic and anticonvulsant effects observed in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to decrease pain sensitivity, reduce seizure activity, and improve motor coordination. Additionally, this compound has been shown to have minimal toxicity and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 5-bromo-N-cyclohexyl-2-ethoxybenzamide is its potency and selectivity for GABA receptors, which makes it a useful tool for studying the GABAergic system in the brain. Additionally, this compound has been shown to have minimal toxicity and is well-tolerated in animal models. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 5-bromo-N-cyclohexyl-2-ethoxybenzamide. One area of interest is the development of new pain medications based on the analgesic properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of epilepsy. Finally, the development of new synthetic methods for this compound could improve its availability and make it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been shown to have potent analgesic and anticonvulsant properties, making it a potential candidate for the development of new pain medications and epilepsy treatments. While there are limitations to its use in lab experiments, this compound has several advantages that make it a valuable tool for studying the GABAergic system in the brain. Further research is needed to fully understand the potential applications of this compound and to develop new synthetic methods for its production.

Synthesis Methods

The synthesis of 5-bromo-N-cyclohexyl-2-ethoxybenzamide involves the reaction of 5-bromo-2-ethoxybenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been reported in the literature and has been used by many researchers.

properties

IUPAC Name

5-bromo-N-cyclohexyl-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-2-19-14-9-8-11(16)10-13(14)15(18)17-12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGNXJVDFXAQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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